molecular formula C12H5Cl5 B1678578 2,3',4,4',5-Pentachlorobiphenyl CAS No. 31508-00-6

2,3',4,4',5-Pentachlorobiphenyl

Cat. No.: B1678578
CAS No.: 31508-00-6
M. Wt: 326.4 g/mol
InChI Key: IUTPYMGCWINGEY-UHFFFAOYSA-N
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Description

2,3’,4,4’,5-Pentachlorobiphenyl is a toxic organic pollutant . It is a tetrachlorobenzene, a member of monochlorobenzenes and a pentachlorobiphenyl .


Molecular Structure Analysis

The molecular structure of 2,3’,4,4’,5-Pentachlorobiphenyl has been studied in relation to its hydroxylation by mammalian Cytochrome P450 Monooxygenases . The docking models of CYP2Bs with 2,3’,4,4’,5-Pentachlorobiphenyl revealed a short distance between the 3-position of 2,3’,4,4’,5-Pentachlorobiphenyl and the heme iron caused by polarization of the substrate-binding cavity .


Chemical Reactions Analysis

The chemical reactions of 2,3’,4,4’,5-Pentachlorobiphenyl involve its metabolism by cytochrome P450 enzymes . Human CYP2B6 and rat CYP2B1 primarily metabolize it to 3-hydroxy (OH)-2,3’,4,4’,5-Pentachlorobiphenyl, whereas rat CYP1A1 metabolizes 2,3’,4,4’,5-Pentachlorobiphenyl to 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl .


Physical and Chemical Properties Analysis

2,3’,4,4’,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congeners . It is a trichlorobenzene, a dichlorobenzene, and a pentachlorobiphenyl .

Scientific Research Applications

Metabolic Enhancement and Environmental Interactions

Metabolic Interactions with PFCAs 2,3',4,4',5-Pentachlorobiphenyl (CB118) undergoes metabolic enhancement when exposed to perfluorocarboxylic acids (PFCAs) in the environment. A soil bacterium cytochrome, P450BM3, metabolizes CB118 to hydroxylated forms, with perfluorooctanoic acid (PFCA-C8) notably accelerating these reactions. This study illuminates the complex metabolic pathways of CB118 in the presence of PFCAs, potentially affecting its toxicity in environmental contexts (Goto et al., 2018).

Biodegradation and Toxicity Reduction

Degradation by White-Rot Fungus The white-rot fungus Phlebia brevispora has demonstrated the ability to degrade toxic coplanar polychlorinated biphenyls (Co-PCBs) including this compound. Metabolites from this degradation process were identified, providing insight into the fungus's potential for remediating environments contaminated with PCBs (Kamei et al., 2006).

Interaction with Biological Molecules

Interaction with Pepsin 3,3′,4,4′,5-Pentachlorobiphenyl shows significant interaction with pepsin, a digestive enzyme. This interaction, studied through a variety of spectroscopic and computational techniques, indicates changes in the secondary structure of pepsin upon binding with the chemical, potentially impacting its enzymatic function (Yue et al., 2020)

Chemical Degradation and Environmental Remediation

Sodium Dispersion Method for Degradation The sodium dispersion method has been employed to dechlorinate various PCB congeners, including this compound. This method revealed insights into the dechlorination pathways and products, shedding light on the effectiveness and mechanisms of PCB degradation, potentially contributing to environmental remediation strategies (Noma et al., 2007).

Toxicity and Molecular Interaction Studies

Quantitative Structure Toxicity Relationship The toxicity of various PCBs, including this compound, has been analyzed through a quantitative structure-toxicity relationship. This study correlates the toxicity of PCBs with molecular descriptors, providing a theoretical framework for predicting the degree of toxicity based on molecular structure and properties (Eddy, 2020).

Safety and Hazards

2,3’,4,4’,5-Pentachlorobiphenyl is harmful if swallowed, toxic in contact with skin, causes skin irritation, harmful if inhaled, may cause cancer, may cause damage to organs through prolonged or repeated exposure, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of research on 2,3’,4,4’,5-Pentachlorobiphenyl could involve further exploration of its molecular mechanisms , its effects on the thyroid , and its impacts on the offspring’s reproductive health .

Biochemical Analysis

Biochemical Properties

2,3’,4,4’,5-Pentachlorobiphenyl plays a significant role in biochemical reactions, primarily due to its interaction with various enzymes and proteins. This compound is known to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene . The interaction with these enzymes leads to the biotransformation of 2,3’,4,4’,5-Pentachlorobiphenyl into more hydrophilic metabolites, facilitating its excretion from the body. Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of various detoxifying enzymes .

Cellular Effects

2,3’,4,4’,5-Pentachlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. It can accumulate in adipose tissue, serum, and milk in mammals, and is highly enriched in follicular fluid . This compound can alter DNA methylation patterns in imprinted genes and affect the expression levels of DNA methyltransferases (DNMTs) and other epigenetic regulators . Furthermore, 2,3’,4,4’,5-Pentachlorobiphenyl can disrupt cell signaling pathways, such as the Akt/FoxO3a/NIS signaling pathway, leading to thyroid dysfunction . It also induces autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry (SOCE) channels .

Molecular Mechanism

The molecular mechanism of 2,3’,4,4’,5-Pentachlorobiphenyl involves its binding interactions with various biomolecules and its ability to modulate gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of detoxifying enzymes . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can inhibit cell viability in a concentration- and time-dependent manner by affecting the Akt/FoxO3a/NIS signaling pathway . It also promotes autophagy in thyrocytes through the TUBB3/DAPK2/MRLC/ATG9A pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,4’,5-Pentachlorobiphenyl can change over time. This compound has been shown to induce long-term effects on cellular function, such as altering DNA methylation patterns and affecting the expression of epigenetic regulators . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can cause structural damage and dysfunction in thyroid cells over time . The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2,3’,4,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. Studies have shown that prenatal exposure to this compound can alter DNA methylation patterns and affect the expression of epigenetic regulators in a dose-dependent manner . High doses of 2,3’,4,4’,5-Pentachlorobiphenyl can cause structural damage and dysfunction in thyroid cells, as well as induce autophagy . Additionally, this compound can cause adverse effects on the reproductive system and decrease global methylation levels in the testis .

Metabolic Pathways

2,3’,4,4’,5-Pentachlorobiphenyl is involved in various metabolic pathways, including its biotransformation by cytochrome P450 enzymes . This compound can be metabolized into more hydrophilic metabolites, which are then excreted from the body. The interaction with cytochrome P450 enzymes, such as CYP1A1, plays a crucial role in the detoxification of 2,3’,4,4’,5-Pentachlorobiphenyl . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the expression of detoxifying enzymes .

Transport and Distribution

2,3’,4,4’,5-Pentachlorobiphenyl is transported and distributed within cells and tissues through various mechanisms. This compound can bind to transporters and binding proteins, such as the aryl hydrocarbon receptor (AhR), which facilitates its distribution within the body . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can accumulate in adipose tissue, serum, and milk in mammals . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of 2,3’,4,4’,5-Pentachlorobiphenyl can affect its activity and function. This compound can localize to specific compartments or organelles within cells, such as the nucleus, where it can interact with the aryl hydrocarbon receptor (AhR) and modulate gene expression . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can induce autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry (SOCE) channels . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications.

Properties

IUPAC Name

1,2,4-trichloro-5-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-2-1-6(3-10(8)15)7-4-11(16)12(17)5-9(7)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTPYMGCWINGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032116
Record name 2,3',4,4',5-Pentachlorobiphenyl
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31508-00-6
Record name PCB 118
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Record name 2,3',4,4',5-Pentachlorobiphenyl
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Record name 2,3',4,4',5-Pentachlorobiphenyl
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Record name 2,3',4,4',5-pentachlorobiphenyl
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Record name 2,3',4,4',5-PENTACHLOROBIPHENYL
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Synthesis routes and methods

Procedure details

2',4,4',5,5'-pentachlorobiphenyl was prepared according to the standard procedure of Cadogan [J. I. G. Cadogan, J. Chem. Soc. (London), 1962, 4257-58]. Thus, 2,4,5-trichloroaniline (20 g, 0.1 mol) was dissolved in 1,2-dichlorobenzene (125 mL, 1.1 mol). t-Butyl nitrite (28.2 mL, 1.1 mol) was introduce to the stirred solution in three portions over 10 min. After 15 min the evolution of gas had subsided, and the reaction mixture was heated to reflux behind a safety shield for 90 min, and then stirred at ambient temperature for 12 h. The excess 1,2-dichlorobenzene was removed in vacuo and the residue containing the product was purified by filtration through silica gel following the method of E. K. Yau and J. K. Coward, Aldrichimica Acta, 1988, 21(4), 106-107, to give after crystallization from ethanol the title product (3 g, 9.3%). Mass spectrum: m/z at 324 for C12H5Cl5.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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